

Technical Support Center: $^{40}\text{Ar}/^{39}\text{Ar}$ Dating of Feldspar

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Compound of Interest

Compound Name: *Feldspar*

Cat. No.: *B12085585*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize argon loss in **feldspar** for reliable $^{40}\text{Ar}/^{39}\text{Ar}$ dating.

Troubleshooting Guides

Issue: My feldspar sample yields a disturbed $^{40}\text{Ar}/^{39}\text{Ar}$ age spectrum with a staircase pattern (progressively older ages with increasing temperature steps).

Possible Causes:

- **Diffusive Argon Loss:** The most common cause is the partial loss of radiogenic ^{40}Ar ($^{40}\text{Ar}^*$) from the crystal lattice due to a thermal event subsequent to crystallization.^[1] Argon is lost more easily from the outer domains of the crystal, leading to younger apparent ages in the initial, low-temperature heating steps.^[1]
- **Microstructural Control:** Complex microtextures within the **feldspar**, such as perthitic exsolution lamellae, sub-grain boundaries, and crystal defects, can act as fast diffusion pathways, facilitating argon loss.^{[2][3]}
- **Recoil of ^{39}Ar :** During irradiation, the kinetic energy from the nuclear reaction that produces ^{39}Ar from ^{39}K can cause the ^{39}Ar atoms to be redistributed or lost from the mineral grain,

particularly in fine-grained samples.[4][5] This can lead to artificially old ages in the low-temperature steps.

Troubleshooting Steps:

- Detailed Petrographic and Microstructural Analysis: Before dating, thoroughly characterize the **feldspar** separates using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[6] This will help identify alteration, exsolution lamellae, and other microtextures that could influence argon diffusion.[2][3]
- Step-Heating Analysis: Employ a carefully designed incremental heating schedule. A disturbed, staircase spectrum is itself diagnostic of argon loss.[1]
- Isochron Analysis: Construct an inverse isochron plot ($^{36}\text{Ar}/^{40}\text{Ar}$ vs. $^{39}\text{Ar}/^{40}\text{Ar}$). A well-defined isochron with an initial $^{40}\text{Ar}/^{36}\text{Ar}$ ratio consistent with the atmospheric value (295.5) can provide a more reliable age, even if the age spectrum is disturbed.[7]
- Multi-Domain Diffusion Modeling: For pristine **feldspars** with simple cooling histories, multiple diffusion domain (MDD) modeling can be used to extract thermal history information from the age spectrum.[2]

Issue: My feldspar sample gives a flat, plateau-like age spectrum, but the age is significantly younger than expected based on other geochronometers (e.g., U-Pb on zircon).

Possible Causes:

- Complete Resetting by Hydrothermal Alteration: Intense fluid-rock interaction can completely purge the original radiogenic ^{40}Ar from the **feldspar** and reset the K-Ar system.[6] The resulting flat age spectrum may appear analytically robust but reflects the age of the alteration event, not the primary crystallization.[6]
- Recrystallization: Fluid-induced replacement reactions can cause the **feldspar** to recrystallize, leading to a complete loss of previously accumulated radiogenic argon.[3]

- Presence of a Younger, K-rich Phase: The separated mineral fraction might contain a younger, potassium-rich alteration phase (e.g., adularia, sericite) that dominates the argon signal.

Troubleshooting Steps:

- Thorough Mineral Separation and Purity Check: Ensure the **feldspar** separate is of the highest possible purity. Use heavy liquids and magnetic separation, followed by meticulous hand-picking under a binocular microscope.
- In-situ Dating: If available, use laser ablation microprobe $^{40}\text{Ar}/^{39}\text{Ar}$ analysis to date different domains within a single crystal.[2] This can help distinguish between primary **feldspar** and later alteration phases.
- Corroborative Dating: Whenever possible, date co-existing minerals with higher closure temperatures (e.g., biotite, hornblende) or different isotopic systems (e.g., U-Pb on zircon) to bracket the expected crystallization age.[6]

Frequently Asked Questions (FAQs)

Q1: What is argon loss and why is it a problem in **feldspar**?

Argon loss refers to the escape of radiogenic ^{40}Ar (the daughter product of ^{40}K decay) from a mineral after its formation.[4] This is a significant issue in **feldspars** because their crystal lattice is less retentive of argon compared to minerals like biotite or hornblende, especially when subjected to later thermal events or alteration.[4][8] This loss leads to a calculated K-Ar or $^{40}\text{Ar}/^{39}\text{Ar}$ age that is younger than the true age of the mineral's formation.[4]

Q2: What is the closure temperature of argon in **feldspar**?

The closure temperature (T_c) is the temperature at which a mineral effectively becomes a closed system for a specific isotopic system, meaning the daughter product (in this case, ^{40}Ar) is quantitatively retained. For **feldspars**, the closure temperature for argon is not a single value but a range, typically cited between $\sim 150^\circ\text{C}$ and 350°C .[9] This range is influenced by factors such as chemical composition (Na-rich **feldspars** tend to have higher T_c than K-rich ones), grain size, cooling rate, and the presence of alteration or microstructures.[9]

Q3: How can I minimize argon loss during sample preparation?

While you cannot prevent argon loss that occurred in the geological past, you can minimize issues during analysis:

- **Careful Sample Selection:** Choose the freshest, least altered samples available based on petrographic analysis.
- **Optimal Grain Size:** Select the coarsest possible grain size fraction that is still composed of single, pure crystals. This minimizes the surface area-to-volume ratio, reducing the impact of both natural argon loss and ^{39}Ar recoil during irradiation.
- **Avoid Mechanical Stress:** Excessive grinding during crushing can create defects in the crystal lattice that may act as pathways for argon loss during heating in the mass spectrometer.

Q4: What are interfering nucleogenic reactions and how are they corrected for?

During neutron irradiation, isotopes other than ^{39}K can produce argon isotopes, which interfere with the measurement of the desired $^{40}\text{Ar}^*$ and ^{39}Ar from K. The most significant interfering reactions are those from calcium (Ca) and potassium (K).^[7]^[10] To correct for these, salts of pure Ca (e.g., CaF_2) and K (e.g., K_2SO_4) are irradiated alongside the samples to determine the production ratios of the interfering isotopes.^[6] These correction factors are then applied to the data from the unknown samples.

Data Presentation

Table 1: Common Correction Factors for Interfering Nucleogenic Reactions

Isotope Ratio	Source Element	Typical Production Ratio	Significance
(40Ar/39Ar)K	Potassium	~ 0.00020 ± 0.000013[6]	Corrects for 40Ar produced from 40K during irradiation. Critical for young samples.
(39Ar/37Ar)Ca	Calcium	~ 0.00068 ± 0.000002[6]	Corrects for 39Ar produced from Ca. Important for Ca-rich feldspars (plagioclase).
(36Ar/37Ar)Ca	Calcium	~ 0.000278 ± 0.000002[6]	Corrects for 36Ar produced from Ca, which can affect the atmospheric argon correction.

Note: These values vary depending on the specific nuclear reactor and irradiation parameters and must be determined for each irradiation.[7]

Table 2: Argon Closure Temperatures (Tc) for Selected Minerals

Mineral	Typical Closure Temperature Range (°C)	General Argon Retentivity
Sanidine (K-Feldspar)	250 - 350	Moderate to High
Microcline (K-Feldspar)	150 - 300	Moderate
Plagioclase	150 - 250	Low to Moderate
Biotite	300 - 350	High
Hornblende	500 - 580	Very High
Muscovite	350 - 400	High

Note: These are approximate ranges and depend on factors like cooling rate and grain size.

Experimental Protocols

Protocol 1: **Feldspar** Separation and Preparation

- **Crushing and Sieving:** Crush the rock sample using a jaw crusher and/or disk mill. Sieve the crushed material to isolate specific grain size fractions (e.g., 250-500 μm).
- **Washing and Ultrasonic Cleaning:** Wash the sieved fractions in deionized water and clean them in an ultrasonic bath to remove adhering dust and fine particles.
- **Magnetic Separation:** Use a Frantz magnetic separator to remove magnetic minerals (e.g., biotite, pyroxenes).
- **Heavy Liquid Separation:** Use heavy liquids (e.g., lithium metatungstate or sodium polytungstate) with densities adjusted to isolate the **feldspar** fraction from denser and lighter minerals.
- **Acid Leaching (Optional):** A brief leach in dilute HF and/or HNO₃ can help to remove alteration products from the surfaces of the grains. This step must be carefully tested to avoid damaging the primary **feldspar**.
- **Hand-Picking:** Under a high-power binocular microscope, hand-pick individual **feldspar** grains that are clear, free of inclusions, and unaltered.
- **Final Cleaning:** Clean the final mineral separate in an ultrasonic bath with deionized water and/or acetone, then dry in an oven at a low temperature ($\sim 50^\circ\text{C}$).

Protocol 2: ⁴⁰Ar/³⁹Ar Step-Heating Analysis

- **Sample Encapsulation and Irradiation:** Wrap the **feldspar** separates in aluminum foil packets. Load these packets, along with a neutron fluence monitor of known age (e.g., Fish Canyon Tuff sanidine), into a quartz or aluminum vial. Irradiate the vial in a nuclear reactor with fast neutrons to produce ³⁹Ar from ³⁹K.[\[1\]](#)[\[11\]](#)
- **Sample Loading:** After a suitable decay period for short-lived radioisotopes, load the irradiated sample into the ultra-high vacuum system of a noble gas mass spectrometer.

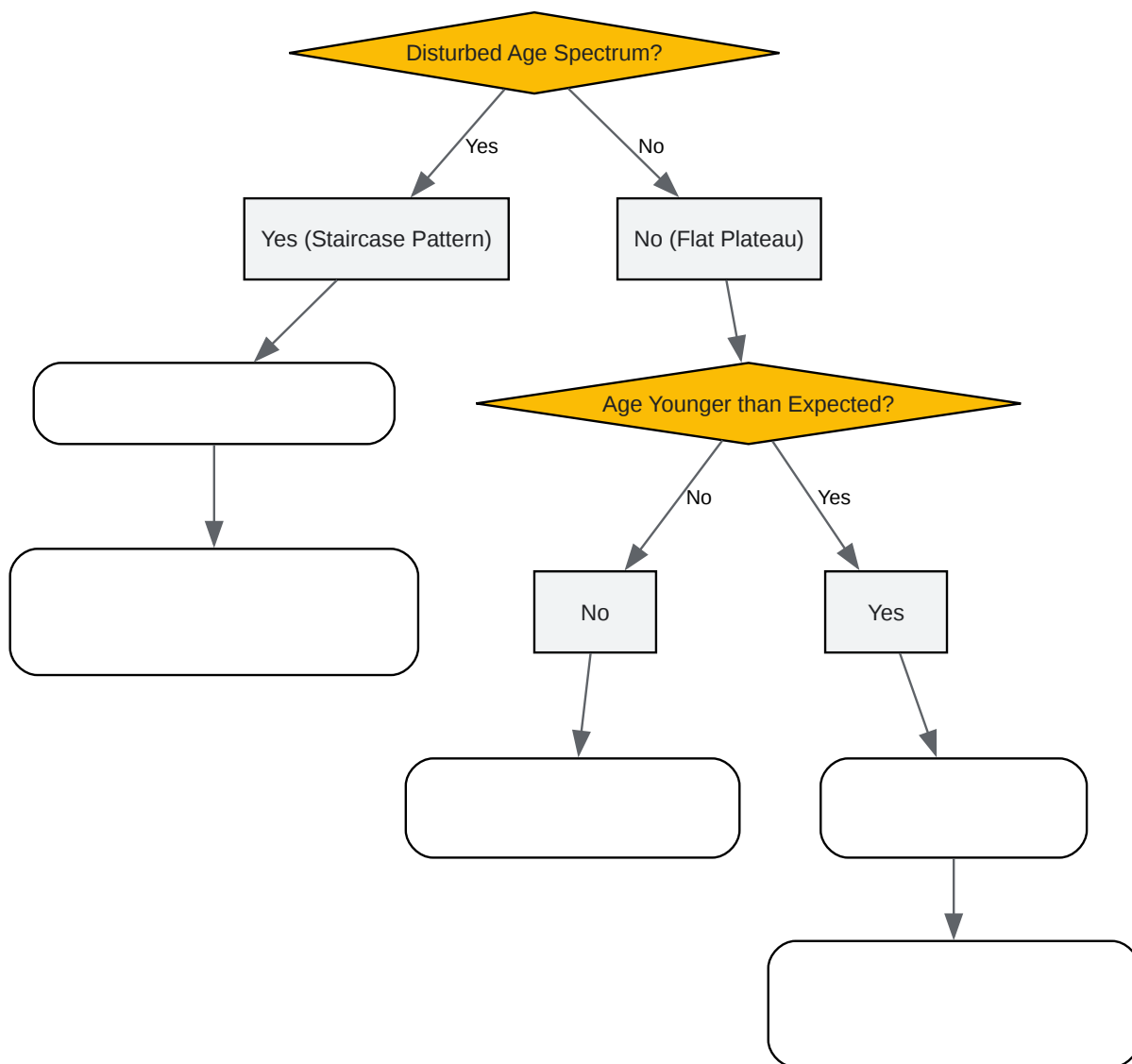
- Incremental Heating: Heat the sample in a series of controlled temperature steps using a laser or a resistance furnace.[10] A typical schedule might start at 500°C and increase in 50-100°C increments up to the fusion of the mineral (~1400°C).
- Gas Purification: For each temperature step, the released gas is purified by exposure to getters (materials that adsorb reactive gases like H₂O, CO₂, and hydrocarbons), leaving only the noble gases (including argon) for analysis.[11]
- Mass Spectrometry: Introduce the purified gas into the mass spectrometer, where the abundances of argon isotopes (40Ar, 39Ar, 38Ar, 37Ar, and 36Ar) are measured.
- Data Reduction: Calculate the apparent age for each heating step, correcting for atmospheric argon contamination, interfering nucleogenic reactions, and radioactive decay of 39Ar since irradiation.
- Data Evaluation: Plot the results on an age spectrum diagram and an inverse isochron diagram to evaluate the data and interpret the geological significance of the age.[12]

Visualizations



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Caption: Workflow for 40Ar/39Ar dating of **feldspar**.



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Caption: Troubleshooting logic for **feldspar** age spectra.

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